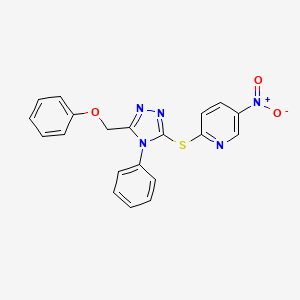
MIND4-17
Overview
Description
MIND4-17 is a recently developed compound known for its potent activation of nuclear factor erythroid 2-related factor 2 (Nrf2). This compound has shown significant potential in protecting cells from oxidative stress by disrupting the association between Nrf2 and Kelch-like ECH-associated protein 1 (Keap1), leading to the stabilization and nuclear translocation of Nrf2 .
Preparation Methods
The synthesis of MIND4-17 involves the incorporation of a thiazole ring, which is crucial for its activity. The synthetic route typically includes the following steps:
Formation of the thiazole ring: This involves the reaction of appropriate starting materials under specific conditions to form the thiazole ring.
Functionalization: The thiazole ring is then functionalized with various substituents to enhance its activity and stability.
Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.
Chemical Reactions Analysis
MIND4-17 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, which are often used to modify its functional groups.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MIND4-17 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the activation of Nrf2 and its effects on oxidative stress.
Medicine: The compound has potential therapeutic applications in treating diseases characterized by oxidative stress, such as diabetic retinopathy and osteonecrosis
Industry: This compound is used in the development of new drugs and therapeutic agents targeting oxidative stress-related pathways
Mechanism of Action
MIND4-17 exerts its effects by activating Nrf2 signaling. It covalently modifies a critical cysteine residue (C151) in the BTB domain of Keap1, the primary negative regulator of Nrf2. This disruption leads to the stabilization and nuclear translocation of Nrf2, which then promotes the transcription of antioxidant genes such as heme oxygenase 1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) .
Comparison with Similar Compounds
MIND4-17 is unique in its dual mechanism of action, involving both the inhibition of SIRT2 and the activation of Nrf2 . Similar compounds include:
MIND4: This compound also activates Nrf2 but has additional SIRT2 inhibitory activity.
Sulforaphane: A naturally occurring compound that activates Nrf2 by modifying Keap1.
Bardoxolone methyl: Another Nrf2 activator that disrupts Keap1-Nrf2 interaction.
This compound stands out due to its specific modification of the C151 residue in Keap1, leading to potent antioxidant activity .
Properties
IUPAC Name |
5-nitro-2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c26-25(27)16-11-12-19(21-13-16)29-20-23-22-18(14-28-17-9-5-2-6-10-17)24(20)15-7-3-1-4-8-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUBDKIROJPQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SC3=NC=C(C=C3)[N+](=O)[O-])COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















